6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

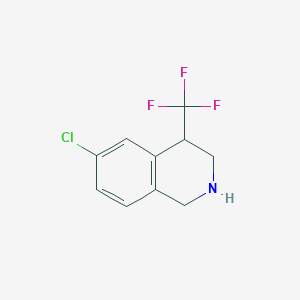

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a chlorine substituent at position 6 and a trifluoromethyl group at position 4. The tetrahydroisoquinoline scaffold is a bicyclic structure comprising a benzene ring fused to a piperidine-like ring.

Properties

Molecular Formula |

C10H9ClF3N |

|---|---|

Molecular Weight |

235.63 g/mol |

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H9ClF3N/c11-7-2-1-6-4-15-5-9(8(6)3-7)10(12,13)14/h1-3,9,15H,4-5H2 |

InChI Key |

GLBHDYOCOHCJSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of 6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, highlighting substituents, molecular formulas, and notable properties:

Physicochemical Properties

- Solubility : The hydrochloride salt () likely exhibits higher aqueous solubility than the free base of the target compound.

Biological Activity

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by its unique trifluoromethyl and chloro substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C10H9ClF3N

- Molecular Weight : 235.63 g/mol

- CAS Number : 1783561-93-2

Antibacterial Activity

Research indicates that compounds similar to 6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating their potential as antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 40 | E. faecalis |

| Compound B | 50 | P. aeruginosa |

| Compound C | 45 | K. pneumoniae |

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines with IC50 values ranging from 1.5 to 20 µM against various cancers including breast and pancreatic cancer . The mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.50 |

| Panc-1 (Pancreatic) | 7-20 |

| PC-3 (Prostate) | 14 |

Anti-inflammatory Activity

In addition to their antibacterial and anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects. Studies demonstrated that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests a potential therapeutic role in inflammatory diseases.

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines are also noteworthy. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that they may enhance cognitive functions and reduce neuronal damage .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis noted at concentrations as low as 1 µM.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of tetrahydroisoquinoline derivatives resulted in improved memory retention and reduced markers of oxidative stress in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.